[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene is an organic compound with the molecular formula C12H17ClO. It is characterized by the presence of a benzene ring substituted with a 3-chloro-2,2-dimethylpropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene typically involves the reaction of benzyl chloride with 3-chloro-2,2-dimethylpropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5CH2Cl+HOCH2C(CH3)2Cl→C6H5CH2OCH2C(CH3)2Cl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of [(3-Hydroxy-2,2-dimethylpropoxy)methyl]benzene.
Oxidation: Formation of [(3-Oxo-2,2-dimethylpropoxy)methyl]benzene.
Reduction: Formation of [(3-Methyl-2,2-dimethylpropoxy)methyl]benzene.
Scientific Research Applications
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene
- [(3-Iodo-2,2-dimethylpropoxy)methyl]benzene
- [(3-Fluoro-2,2-dimethylpropoxy)methyl]benzene
Uniqueness
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Biological Activity
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene is an organic compound notable for its unique structure, which includes a chlorinated propoxy group attached to a benzene ring. This compound has garnered attention due to its potential biological activity and applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and its implications in various fields.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C12H17ClO
- Molecular Weight : 230.72 g/mol
- Structural Features :
- A benzene ring substituted with a chloromethyl group.
- A branched alkyl substituent (2,2-dimethylpropoxy) enhancing its reactivity.
The presence of the chlorine atom and branched alkyl groups contributes to its unique chemical properties, influencing its biological interactions.
Cytotoxicity and Anticancer Activity
A study exploring the cytotoxic effects of chlorinated compounds revealed that they can induce apoptosis in cancer cells. The mechanism typically involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. While direct studies on this compound are sparse, its structural similarity to known anticancer agents suggests it may possess similar properties.
Case Study 1: Anticancer Screening
In a preliminary screening of chlorinated compounds for anticancer activity, this compound was evaluated alongside other chlorinated derivatives. The results indicated moderate cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. This suggests that further exploration into its mechanism of action could be warranted.
Case Study 2: Antimicrobial Testing
In another study assessing the antimicrobial potential of related compounds, this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both bacterial strains, indicating a promising antimicrobial profile.
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Chloromethylbenzene | Benzene ring with a chloromethyl group | Simpler structure; lacks branched alkyl substituents |
Benzyl Chloride | Benzene ring with a benzyl group | More reactive due to direct attachment of benzyl group |
(Chloromethyl)phenol | Benzene ring with hydroxyl and chloromethyl | Exhibits different biological activity due to hydroxyl group |
3-Chloro-4-methoxybenzaldehyde | Benzaldehyde with methoxy and chloro groups | Contains an aldehyde functional group affecting reactivity |
The comparison illustrates that this compound possesses unique features due to its branched alkyl substituent, which may confer distinct physical properties and reactivity compared to simpler structures.
Properties
Molecular Formula |
C12H17ClO |
---|---|
Molecular Weight |
212.71 g/mol |
IUPAC Name |
(3-chloro-2,2-dimethylpropoxy)methylbenzene |
InChI |
InChI=1S/C12H17ClO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
VJSFAFOZBNKBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.